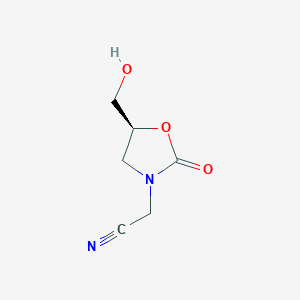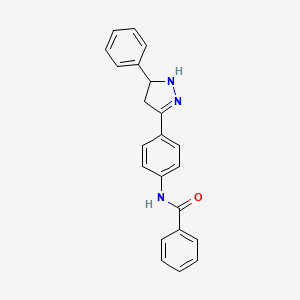
N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is a heterocyclic compound that features a pyrazole ring fused with a phenyl group and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(4-aminophenyl)prop-2-en-1-one with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.
Aplicaciones Científicas De Investigación
N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole ring is known to interact with various biological pathways, influencing processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide: Shares a similar pyrazole structure but with different substituents.
3-Amino-4,5-dihydro-1-phenylpyrazole: Another pyrazole derivative with an amino group instead of a benzamide moiety
Uniqueness
N-(4-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide moiety enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Propiedades
Número CAS |
648430-57-3 |
|---|---|
Fórmula molecular |
C22H19N3O |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-[4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O/c26-22(18-9-5-2-6-10-18)23-19-13-11-17(12-14-19)21-15-20(24-25-21)16-7-3-1-4-8-16/h1-14,20,24H,15H2,(H,23,26) |
Clave InChI |
XXZHUXYCHRSTCG-UHFFFAOYSA-N |
SMILES canónico |
C1C(NN=C1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12882467.png)
![Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-](/img/structure/B12882475.png)
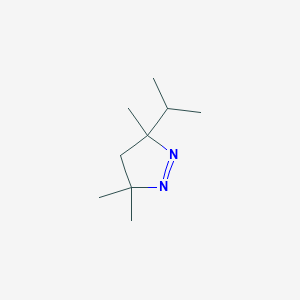
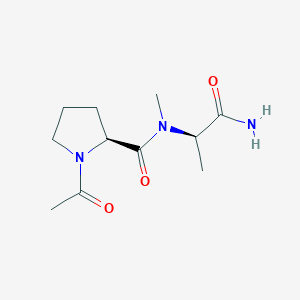
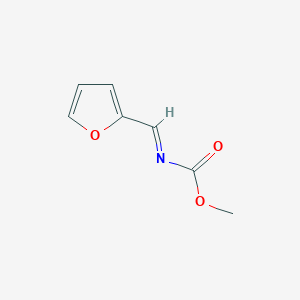
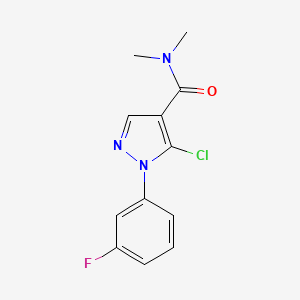
![3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12882508.png)
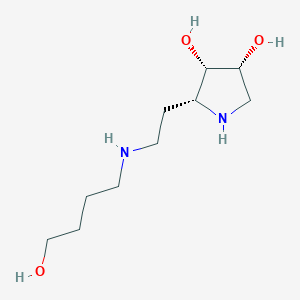
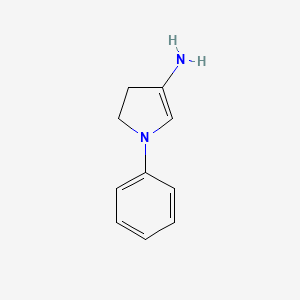
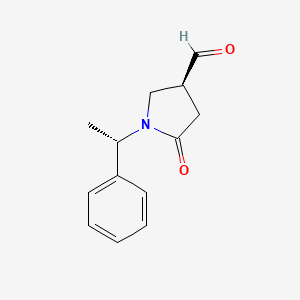
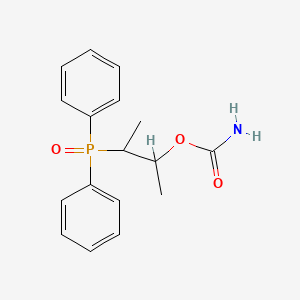
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
